3-Fluoro-4-({4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile
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Overview
Description
3-Fluoro-4-({4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile is a complex organic compound with significant potential in various scientific fields. This compound features a quinazolinone core, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-({4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. The process may also involve scaling up the reaction from laboratory to industrial scale, ensuring that the reaction conditions remain consistent and reproducible.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-({4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce more simplified structures with fewer functional groups.
Scientific Research Applications
3-Fluoro-4-({4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-({4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: Shares a similar quinazolinone core and exhibits comparable biological activities.
1-Cyclopropyl-7-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid: Another fluorinated compound with a quinoline core, used in medicinal chemistry.
Uniqueness
3-Fluoro-4-({4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
3-fluoro-4-[[4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O/c23-18-3-4-19-21(10-18)26-14-28(22(19)29)12-15-5-7-27(8-6-15)13-17-2-1-16(11-25)9-20(17)24/h1-4,9-10,14-15H,5-8,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUGRVBZKNUNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)CC4=C(C=C(C=C4)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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